MT-3014 -

MT-3014

Catalog Number: EVT-8759393
CAS Number:
Molecular Formula: C23H25F2N7O
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MT-3014 is a derivative of pyrazolo[1,5-a]pyrimidine, identified as a selective inhibitor of phosphodiesterase 10A. This compound was developed through structure-based drug design, leveraging co-crystal structures to optimize its efficacy against phosphodiesterase 10A, which plays a crucial role in various neurological processes. The discovery of MT-3014 highlights the potential for pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry, particularly in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Source

The compound was synthesized and characterized by a team of researchers led by Yuuki Koizumi and others, who published their findings in a 2019 article detailing the compound's discovery and its biochemical properties . The synthesis involved transforming the core structure from a stilbene moiety to enhance selectivity and potency against phosphodiesterase 10A.

Classification

MT-3014 falls under the category of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 10A. This classification is significant due to the enzyme's involvement in the hydrolysis of cyclic nucleotides, which are critical for intracellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of MT-3014 involved several key steps that transformed precursor compounds into the final product. The initial approach utilized structure-based drug design principles to identify lead compounds that could be modified for improved activity.

Technical Details

  1. Starting Materials: The synthesis began with readily available pyrazolo[1,5-a]pyrimidine derivatives.
  2. Reactions: Key reactions included:
    • N-alkylation: To introduce various alkyl groups that enhance solubility and bioavailability.
    • Cyclization: To form the pyrazolo[1,5-a]pyrimidine core.
  3. Purification: The final compound was purified using chromatographic techniques to ensure high purity necessary for biological testing.

The synthetic route was optimized to maximize yield while minimizing by-products, which is crucial for scaling up production for further studies .

Molecular Structure Analysis

Structure

MT-3014 has a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine framework. The molecule features various functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: The presence of nitrogen atoms within the ring system enhances its interaction with the target enzyme.

Computational studies employing density functional theory have provided insights into bond lengths and angles, confirming that the optimized geometry aligns well with experimental data .

Chemical Reactions Analysis

Reactions

MT-3014 undergoes specific chemical reactions pertinent to its function as an inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to phosphodiesterase 10A, preventing substrate hydrolysis.
  2. Metabolic Stability: Studies indicate that MT-3014 exhibits resistance to metabolic degradation, enhancing its potential as a therapeutic agent.

Technical Details

The inhibition mechanism involves competitive binding at the active site of phosphodiesterase 10A, which is confirmed through kinetic assays .

Mechanism of Action

Process

MT-3014 acts by inhibiting phosphodiesterase 10A, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This elevation enhances signaling pathways associated with neuronal function.

Data

Research indicates that this mechanism is particularly beneficial in modulating dopaminergic and glutamatergic neurotransmission, which are critical in conditions like schizophrenia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: MT-3014 typically appears as a white to off-white solid.
  • Solubility: It demonstrates moderate solubility in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: MT-3014 shows reactivity consistent with other pyrazolo[1,5-a]pyrimidines, particularly in electrophilic substitution reactions.

Relevant analyses include thermodynamic properties derived from computational studies, which provide insights into stability and reactivity profiles .

Applications

Scientific Uses

MT-3014 has significant potential in pharmacological research:

  • Neuropharmacology: As a selective phosphodiesterase 10A inhibitor, it is being investigated for its therapeutic effects on various neuropsychiatric disorders.
  • Drug Development: Its unique structure makes it a candidate for further modifications aimed at enhancing selectivity and reducing side effects.

The ongoing research into MT-3014 underscores its importance as a lead compound in developing new treatments for conditions involving dysregulated cyclic nucleotide signaling .

Discovery and Development of MT-3014 as a Phosphodiesterase 10A Inhibitor

Rationale for Targeting Phosphodiesterase 10A in Neuropsychiatric Disorders

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate within striatal medium spiny neurons. Its high concentration in the basal ganglia positions it as a critical regulator of dopamine signaling pathways implicated in schizophrenia pathophysiology. Inhibition of Phosphodiesterase 10A simultaneously modulates dopamine D1 receptor-mediated direct pathways (via cyclic adenosine monophosphate/protein kinase A potentiation) and D2 receptor-mediated indirect pathways (via cyclic guanosine monophosphate/protein kinase A suppression), effectively balancing corticostriatal output. This dual mechanism offers a therapeutic advantage over classical antipsychotics by potentially addressing positive symptoms (e.g., psychosis) while ameliorating negative symptoms (e.g., social withdrawal) and cognitive deficits without inducing extrapyramidal side effects. Preclinical validation emerged from Phosphodiesterase 10A knockout mice showing blunted responses to N-Methyl-D-aspartate receptor antagonists and dose-dependent efficacy in conditioned avoidance response tests predictive of antipsychotic activity [1] [10].

Table 1: Neurobiological Rationale for Phosphodiesterase 10A Inhibition

Biological TargetFunctional RoleTherapeutic Implication
Striatal medium spiny neuronsIntegration of dopaminergic/glutamatergic signalsModulation of cortico-striato-thalamic circuits
cyclic adenosine monophosphate/protein kinase A pathwayD1 receptor signaling enhancementPotential improvement in cognition/negative symptoms
cyclic guanosine monophosphate/protein kinase A pathwayD2 receptor signaling suppressionAntipsychotic-like effects without extrapyramidal symptoms

Core Scaffold Transformation from Stilbene to Pyrazolo[1,5-a]pyrimidine

The initial stilbene-based Phosphodiesterase 10A inhibitor (compound 2) demonstrated promising efficacy in rodent conditioned avoidance response tests but faced critical developability challenges. The E/Z-isomerization propensity of its vinyl linker created chemical instability and batch variability, complicating manufacturing and pharmacokinetic reproducibility. More critically, the electrophilic vinyl moiety formed covalent glutathione adducts in vitro, raising concerns about potential hepatotoxicity and metabolic detoxification burdens. To overcome these limitations, Mitsubishi Tanabe Pharma Corporation researchers executed a scaffold-hopping strategy, replacing the stilbene core with pyrazolo[1,5-a]pyrimidine. This bicyclic heteroaromatic system provided:

  • Structural rigidity: Eliminated geometric isomerization risks
  • Metabolic stability: Reduced electrophilicity preventing glutathione conjugation
  • Synthetic tractability: Enabled modular derivatization at C3, C5, and C7 positionsThe pyrazolo[1,5-a]pyrimidine scaffold retained essential pharmacophore features: a hydrogen-bond acceptor (N1), hydrophobic regions (C3-aryl), and a basic nitrogen (C7-amino) for salt formation. Preliminary analogues confirmed preserved Phosphodiesterase 10A affinity, validating the core transformation strategy [1] [2].

Structure-Based Drug Design Utilizing Phosphodiesterase 10A Co-Crystal Structures

Lead optimization leveraged high-resolution (≤2.1 Å) co-crystal structures of early pyrazolo[1,5-a]pyrimidine analogues bound to human Phosphodiesterase 10A. These structures revealed three critical binding interactions:

  • Hydrophobic clamp: The quinoxaline moiety at C3 occupied a lipophilic pocket formed by Phe719, Ile758, and Val759
  • Hydrogen-bond network: The pyrazolo[1,5-a]pyrimidine N1 atom accepted a hydrogen bond from Tyr693's hydroxyl group
  • Solvent-mediated contacts: A structural water molecule bridged the C7-amino group to Asn674's side chainStructure-activity relationship analysis guided strategic modifications:
  • Quinoxaline optimization: 7-Fluoro-3-methylquinoxaline enhanced hydrophobic contact complementarity
  • C7 aminoalkyl chain: Introduction of (3R)-3-fluoropyrrolidine improved solvent-front interactions
  • C5 substituents: Pyrrolidine expansion to tetrahydro-2H-pyran increased cyclic adenosine monophosphate potency but elevated human ether-à-go-go-related gene binding risk, prompting reversion [1] [2].

Table 2: Key Binding Interactions of MT-3014 with Phosphodiesterase 10A

MT-3014 FragmentPhosphodiesterase 10A ResiduesInteraction Type
Pyrazolo[1,5-a]pyrimidine N1Tyr693 OHHydrogen bond
7-FluoroquinoxalinePhe719, Ile758, Val759Hydrophobic packing
(3R)-3-FluoropyrrolidineAsn674 (water-mediated)Polar interaction
2-Methylpropan-2-olSolvent-exposed regionSolubility enhancement

Lead Optimization Strategies for Enhanced Selectivity and Brain Penetration

The lead compound 3d exhibited robust Phosphodiesterase 10A inhibition (IC₅₀ = 0.38 nM) but required refinement to address off-target interactions and blood-brain barrier penetration:

  • Human ether-à-go-go-related gene channel mitigation: Replacement of tetrahydropyran with (3R)-3-fluoropyrrolidine at C5 reduced human ether-à-go-go-related gene binding (IC₅₀ > 30 µM) while preserving potency. Molecular modeling indicated diminished π-cation stacking with human ether-à-go-go-related gene's Phe656 due to altered basicity
  • Brain exposure enhancement: Fluorine incorporation at pyrrolidine's C3 position lowered topological polar surface area (from 76 Ų to 70 Ų) and increased in situ rat brain permeability (Papp = 18.7 × 10⁻⁶ cm/s). The fluoroalkyl group also blocked oxidative metabolism at this position
  • Solubility-pharmacokinetics balance: Introduction of 1-hydroxy-2-methylpropan-2-ylamine at C7 improved aqueous solubility (pH 6.8: >0.3 mg/mL) via hydrogen bonding capacity without compromising brain-to-plasma ratio (Kp = 1.8 in rats)The optimized compound MT-3014 (1) demonstrated exceptional enzymatic potency (human Phosphodiesterase 10A IC₅₀ = 0.062 nM), >10,000-fold selectivity over other phosphodiesterase isoforms, and dose-dependent efficacy in rat conditioned avoidance response tests (ID₅₀ = 0.32 mg/kg orally) [1] [5].

Table 3: Lead Optimization Milestones in MT-3014 Development

ParameterInitial Lead (3d)Optimized (MT-3014)Improvement Factor
Phosphodiesterase 10A IC₅₀0.38 nM0.062 nM6.1×
Selectivity (PDE3A/PDE4B)>2,600/>8,300-fold>10,000/>10,000-foldEnhanced
human ether-à-go-go-related gene inhibition3.9 µM>30 µM7.7× safety margin
Brain-to-plasma ratio (rat)1.51.820% increase
Conditioned avoidance response ID₅₀1.2 mg/kg0.32 mg/kg3.75× efficacy gain

Intellectual Property Landscape: Patent WO 2018/038265 and Derivatives

International patent WO 2018/038265 (PCT/JP2017/030609) filed by Mitsubishi Tanabe Pharma Corporation and Ube Industries, Ltd. provides comprehensive coverage of pyrazolo[1,5-a]pyrimidine-based Phosphodiesterase 10A inhibitors, including MT-3014. The patent claims encompass:

  • Core structure: Pyrazolo[1,5-a]pyrimidines substituted at C3 with nitrogenated bicyclic heterocycles (e.g., quinoxaline)
  • Critical substituents: C5 dialkylamino groups (preferably fluorinated pyrrolidines) and C7 aminoalkyl chains with tertiary alcohols
  • Synthetic processes: Key steps involve palladium-catalyzed cross-coupling for C3-aryl introduction and nucleophilic aromatic substitution for C5/C7 derivatization
  • Therapeutic applications: Schizophrenia, Huntington's disease, and obsessive-compulsive disorder managementThe patent specification includes 127 exemplified compounds, with MT-3014 demonstrating the optimal combination of potency (Example 82: IC₅₀ = 0.09 nM against bovine Phosphodiesterase 10A), selectivity, and brain penetration. Subsequent derivative patents (e.g., US 2021/0257777) claim crystalline forms and pharmaceutical compositions, extending the intellectual property estate through 2037 [3] [7].

Properties

Product Name

MT-3014

IUPAC Name

1-[[2-(7-fluoro-3-methylquinoxalin-2-yl)-5-[(3R)-3-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C23H25F2N7O

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C23H25F2N7O/c1-13-22(28-17-8-14(24)4-5-16(17)27-13)18-9-21-29-20(31-7-6-15(25)11-31)10-19(32(21)30-18)26-12-23(2,3)33/h4-5,8-10,15,26,33H,6-7,11-12H2,1-3H3/t15-/m1/s1

InChI Key

PUJFXPWIBOJQHB-OAHLLOKOSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)C3=NN4C(=C3)N=C(C=C4NCC(C)(C)O)N5CCC(C5)F

Isomeric SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)C3=NN4C(=C3)N=C(C=C4NCC(C)(C)O)N5CC[C@H](C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.